molecular formula C21H19ClN2O3 B2716566 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-74-3

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2716566
CAS No.: 892426-74-3
M. Wt: 382.84
InChI Key: AOZGOOCORLOQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenylmethyl group, and a benzofuro[3,2-d]pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amine and a carbonyl compound.

    Attachment of the Butyl and Chlorophenylmethyl Groups: The butyl group and the chlorophenylmethyl group are introduced through alkylation reactions using appropriate alkyl halides.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times.

Scientific Research Applications

3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    Benzofuran Derivatives: These compounds share the benzofuran core and may have similar biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring may exhibit similar chemical reactivity and biological properties.

    Chlorophenylmethyl Derivatives: These compounds contain the chlorophenylmethyl group and may have similar substitution reactions.

The uniqueness of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

CAS No.

892426-74-3

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.84

IUPAC Name

3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3

InChI Key

AOZGOOCORLOQEH-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.